molecular formula C15H12ClN3 B3385819 1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile CAS No. 66751-32-4

1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile

Cat. No.: B3385819
CAS No.: 66751-32-4
M. Wt: 269.73 g/mol
InChI Key: IVUBSTLZKRPWCD-UHFFFAOYSA-N
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Description

1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a chemical compound with the molecular formula C15H12ClN3 and a molecular weight of 269.73 g/mol . It is a heterocyclic compound that contains both pyrrole and pyridine rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves several steps. One common method includes the reaction of an appropriate pyridine derivative with benzyl chloride and a chlorinating agent . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes and signaling pathways that are involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-15-13(8-17)14-12(9-18-15)6-7-19(14)10-11-4-2-1-3-5-11/h1-5,9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBSTLZKRPWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C(=NC=C21)Cl)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136890
Record name 6-Chloro-2,3-dihydro-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66751-32-4
Record name 6-Chloro-2,3-dihydro-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66751-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydro-1-(phenylmethyl)-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 2
1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 3
1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 5
1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Reactant of Route 6
1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile

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